9-Amino-NeuAc

Description

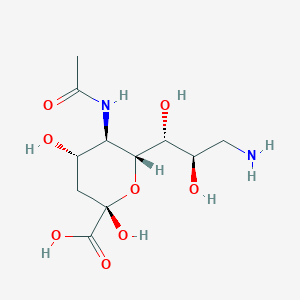

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O8 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 |

InChI Key |

PSFLJKJWZHEYMD-PFQGKNLYSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Amino-N-acetylneuraminic acid (this compound), a modified sialic acid of significant interest in glycobiology and therapeutic development. This compound serves as a valuable molecular tool for probing and modulating biological processes involving sialic acids. Its primary amino group at the C9 position allows for further chemical modifications, making it a versatile building block for creating neoglycoconjugates and targeted drug delivery systems.[1]

This document outlines a common synthetic pathway, detailed experimental protocols, and key characterization methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-acetylneuraminic acid (NeuAc). The general strategy involves the introduction of an azide group at the C9 position, followed by the reduction of the azide to a primary amine. This pathway is advantageous as the azide group is stable under various reaction conditions and can be selectively reduced.[2]

Synthetic Workflow

The workflow begins with the conversion of NeuAc to its 9-azido derivative (9-Azido-NeuAc), which is then reduced to the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory settings and available reagents.

Protocol 1: Synthesis of N-Acetyl-9-azido-9-deoxy-neuraminic acid (9-Azido-NeuAc)

This procedure involves the selective tosylation of the primary hydroxyl group at the C9 position of NeuAc, followed by nucleophilic substitution with sodium azide. It is crucial to protect other hydroxyl groups to ensure selectivity, often by acetylation.

-

Protection of Hydroxyl Groups:

-

Dissolve N-acetylneuraminic acid in pyridine at 0°C.

-

Add acetic anhydride dropwise and stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with methanol and concentrate the mixture.

-

Extract the product with ethyl acetate after adding 1N HCl. The organic layer is then washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to yield the peracetylated NeuAc.

-

-

Selective De-O-acetylation at C9 (if necessary) and Tosylation:

-

While various strategies exist, a common approach is to selectively protect the other hydroxyl groups, leaving the C9 hydroxyl available for tosylation.

-

Dissolve the appropriately protected NeuAc in pyridine and cool to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) in portions and stir the reaction at 4°C until completion (monitored by TLC).

-

Work up the reaction by adding cold water and extracting with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated.

-

-

Azide Substitution:

-

Dissolve the 9-O-tosylated intermediate in a suitable polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃) in excess and heat the reaction mixture (e.g., to 60-80°C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 9-Azido-NeuAc.

-

Protocol 2: Synthesis of 9-Amino-N-acetylneuraminic acid (this compound)

The reduction of the azide group to an amine can be achieved through several methods. Catalytic hydrogenation is a common method, but care must be taken as it can also reduce other functional groups. An alternative is the use of tin(II) chloride.

-

Reduction using Tin(II) Chloride:

-

Dissolve the 9-Azido-NeuAc intermediate in a solvent such as methanol or ethanol.

-

Add a solution of tin(II) chloride (SnCl₂) dihydrate in the same solvent.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the solvent, and co-evaporate with toluene.

-

The crude product is often purified by ion-exchange chromatography or HPLC to yield pure this compound.

-

-

Alternative Reduction via Catalytic Hydrogenation:

-

Dissolve 9-Azido-NeuAc in a suitable solvent (e.g., methanol, water, or a mixture).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC or MS.

-

Once the reaction is complete, filter the mixture through Celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary methods include NMR spectroscopy, mass spectrometry, and HPLC.

Physicochemical Data

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| N-Acetylneuraminic Acid | C₁₁H₁₉NO₉ | 309.27 |

| This compound | C₁₁H₂₀N₂O₈ | 308.29 |

Characterization Methodologies

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the covalent structure of the final product.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, MeOD).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: In the spectrum of this compound, the signals corresponding to the C9 protons are expected to shift compared to the starting material. The disappearance of the hydroxyl proton (if visible) and the appearance of a new signal for the amine protons (which may be broad or exchange with D₂O) are indicative of a successful reaction.

-

¹³C NMR: The chemical shift of the C9 carbon will be significantly altered due to the change from a hydroxyl to an amino substituent.

-

Reference ¹H NMR Data for N-Acetylneuraminic Acid (in D₂O):

| Proton Assignment | Chemical Shift (ppm) |

| H-3ax | ~1.80 |

| N-acetyl | ~2.03 |

| H-3eq | ~2.25 |

| H-7, H-8, H-9 | ~3.50 - 3.90 |

| H-4, H-5, H-6 | ~3.90 - 4.10 |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.[2][3][4]

Protocol 4: Mass Spectrometry (MS)

ESI-MS is a soft ionization technique ideal for confirming the molecular weight of polar molecules like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Acquisition: Infuse the sample directly into the electrospray source or analyze it via LC-MS. Acquire spectra in both positive and negative ion modes.

-

Analysis:

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 309.29.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 307.28.

-

Protocol 5: High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. Due to the polar nature of this compound, derivatization is often employed to improve retention and detection on reverse-phase columns.

HPLC Analysis Workflow

Caption: General workflow for purity analysis of this compound by HPLC.

-

Derivatization (Example with Fmoc-Cl):

-

Dissolve the this compound sample in a borate buffer (pH ~9).

-

Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile.

-

Allow the reaction to proceed for a few minutes at room temperature.

-

Quench the reaction, for example, with an amine-containing reagent like glycine.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 7).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance (e.g., at 265 nm for Fmoc derivatives) or fluorescence detection for higher sensitivity.

-

-

Purity Assessment: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The described protocols offer robust starting points for researchers to produce and validate this important sialic acid analogue. The successful synthesis and purification of this compound open avenues for its use in various applications, from fundamental studies of protein-glycan interactions to the development of novel diagnostics and therapeutics.

References

A Technical Guide to the Chemical Synthesis of 9-amino-N-acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 9-amino-N-acetylneuraminic acid, a sialic acid analog of significant interest in glycobiology and drug discovery. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid, playing crucial roles in various biological processes, including cell recognition, signaling, and pathogenesis. Modification of the sialic acid scaffold, particularly at the C-9 position, has emerged as a powerful strategy for developing novel therapeutic agents and research tools. The replacement of the C-9 hydroxyl group with an amino group to yield 9-amino-N-acetylneuraminic acid (9-amino-Neu5Ac) has been shown to modulate the binding affinity to sialic acid-binding proteins and can serve as a precursor for further derivatization. This guide focuses on a prevalent and effective chemical pathway for the synthesis of this important molecule.

Synthetic Strategy Overview

The most common and effective strategy for the synthesis of 9-amino-N-acetylneuraminic acid initiates from the readily available N-acetylneuraminic acid (Neu5Ac). The synthetic pathway involves a four-step sequence:

-

Protection of the Carboxylic Acid: The carboxylic acid at the C-2 position is first protected as a methyl ester to prevent its interference in subsequent reactions.

-

Activation of the C-9 Hydroxyl Group: The primary hydroxyl group at the C-9 position is converted into a good leaving group, typically a tosylate.

-

Introduction of the Azido Group: The tosylate is then displaced by an azide nucleophile to introduce the nitrogen functionality at the C-9 position.

-

Reduction of the Azido Group: Finally, the 9-azido group is reduced to the target 9-amino group.

This strategy is advantageous due to the high reactivity of the primary C-9 hydroxyl group, allowing for selective modification without the need for extensive protection of other hydroxyl groups.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis of 9-amino-N-acetylneuraminic acid.

Step 1: Methylation of N-acetylneuraminic acid

The carboxylic acid of N-acetylneuraminic acid is protected as a methyl ester to prevent its participation in subsequent reactions.

-

Reaction:

-

N-acetylneuraminic acid (Neu5Ac) is dissolved in dry methanol.

-

Amberlite IR-120 (H+) resin is added to the solution.

-

The mixture is stirred at room temperature overnight.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the methyl ester of N-acetylneuraminic acid.

-

Step 2: Tosylation of the C-9 Hydroxyl Group

The primary hydroxyl group at the C-9 position is converted to a tosylate, a good leaving group for the subsequent nucleophilic substitution.

-

Reaction:

-

The methyl ester of N-acetylneuraminic acid is dissolved in pyridine.

-

The solution is cooled to 0 °C.

-

p-Toluenesulfonyl chloride is added portion-wise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched, and the product is extracted and purified to give methyl 5-acetamido-9-O-tosyl-3,5-dideoxy-D-glycero-D-galacto-nonulopyranosonate.

-

Step 3: Synthesis of 9-azido-N-acetylneuraminic acid methyl ester

The tosyl group at C-9 is displaced by an azide ion in a nucleophilic substitution reaction.

-

Reaction:

-

The 9-O-tosyl derivative is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Sodium azide is added to the solution.

-

The reaction mixture is heated to facilitate the substitution.

-

The product, methyl 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-nonulopyranosonate, is then isolated and purified.

-

Step 4: Reduction of 9-azido Group to 9-amino Group

The final step involves the reduction of the azido group to the desired primary amine. The Staudinger reduction is a mild and effective method for this transformation.

-

Reaction (Staudinger Reduction):

-

The 9-azido derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Triphenylphosphine is added to the solution.

-

The reaction mixture is stirred at room temperature until the azide is consumed, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure, and the crude product is purified to yield 9-amino-N-acetylneuraminic acid.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 9-amino-N-acetylneuraminic acid.

| Step | Reactant | Product | Key Reagents | Typical Yield (%) |

| 1 | N-acetylneuraminic acid | Methyl N-acetylneuraminate | Methanol, Amberlite IR-120 (H+) | >90 |

| 2 | Methyl N-acetylneuraminate | Methyl 9-O-tosyl-N-acetylneuraminate | p-Toluenesulfonyl chloride, Pyridine | 60-70 |

| 3 | Methyl 9-O-tosyl-N-acetylneuraminate | Methyl 9-azido-N-acetylneuraminate | Sodium azide, DMF | 70-80 |

| 4 | Methyl 9-azido-N-acetylneuraminate | 9-amino-N-acetylneuraminic acid | Triphenylphosphine, THF/H2O | >90 |

Table 1: Summary of Reactions and Typical Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| N-acetylneuraminic acid | C11H19NO9 | 309.27 | 1H NMR and 13C NMR data consistent with the structure. |

| Methyl N-acetylneuraminate | C12H21NO9 | 323.30 | 1H NMR: Appearance of a methyl singlet around 3.8 ppm. |

| Methyl 9-O-tosyl-N-acetylneuraminate | C19H27NO11S | 477.48 | 1H NMR: Appearance of aromatic protons of the tosyl group. |

| Methyl 9-azido-N-acetylneuraminate | C12H20N4O8 | 348.31 | IR: Characteristic azide stretch around 2100 cm-1. |

| 9-amino-N-acetylneuraminic acid | C11H20N2O8 | 308.29 | 1H NMR: Disappearance of the azide signal and appearance of an amino group signal. Mass Spectrometry: [M+H]+ at m/z 309.12. |

Table 2: Physicochemical and Spectroscopic Data of Key Compounds.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of 9-amino-N-acetylneuraminic acid.

A Technical Guide to the Enzymatic Synthesis of 9-Amino-N-acetylneuraminic Acid (9-Amino-NeuAc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemoenzymatic synthesis of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a valuable sialic acid derivative for various applications in glycobiology and drug development. The methodology leverages the substrate promiscuity of N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase, to catalyze the formation of a 9-azido-NeuAc precursor, which is subsequently reduced to the target 9-amino compound. This approach offers a highly specific and efficient alternative to purely chemical synthetic routes, which often involve complex protection and deprotection steps.

Overview of the Synthesis Strategy

The synthesis of this compound is a two-stage process that combines chemical synthesis and enzymatic catalysis. The overall workflow is depicted in the diagram below. The first stage involves the chemical synthesis of a modified mannosamine precursor, 6-azido-6-deoxy-N-acetylmannosamine (ManNAc-6-N3). In the second stage, this precursor is used in an aldol condensation reaction with pyruvate, catalyzed by N-acetylneuraminate lyase, to produce 9-azido-9-deoxy-N-acetylneuraminic acid (NeuAc-9-N3). The final step is the reduction of the azide group to an amine, yielding the desired this compound.

Key Enzyme: N-acetylneuraminate Lyase (NAL)

N-acetylneuraminate lyase (EC 4.1.3.3) is a key enzyme in sialic acid metabolism, catalyzing the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac).[1] The enzyme's utility in synthesizing sialic acid derivatives stems from its tolerance for modifications on the ManNAc substrate.[2][3] Several microbial sources of NAL have been characterized, with enzymes from Escherichia coli and Pasteurella multocida being commonly used in biocatalysis.[1] The P. multocida NAL (PmNanA) has been shown to have a broader substrate tolerance and higher expression levels compared to the E. coli enzyme (EcNanA), making it a promising candidate for the synthesis of modified sialic acids.[1]

Experimental Protocols

Chemical Synthesis of 6-azido-6-deoxy-N-acetylmannosamine (ManNAc-6-N3)

The synthesis of the ManNAc-6-N3 precursor is a crucial first step. While a detailed protocol is not provided in the search results, a general procedure can be outlined based on standard carbohydrate chemistry techniques. The synthesis typically involves the selective activation of the primary hydroxyl group at the C6 position of a suitably protected ManNAc derivative, followed by nucleophilic substitution with an azide source.

General Protocol:

-

Protection of ManNAc: The hydroxyl groups of ManNAc, other than the C6-OH, are protected using standard protecting groups (e.g., acetonides, benzyl ethers) to ensure regioselectivity.

-

Activation of the C6-Hydroxyl Group: The C6-OH is converted into a good leaving group, typically by tosylation or mesylation.

-

Azide Substitution: The activated C6 position is then displaced by an azide nucleophile (e.g., sodium azide) in a suitable polar aprotic solvent (e.g., DMF).

-

Deprotection: The protecting groups are removed to yield ManNAc-6-N3.

Enzymatic Synthesis of 9-azido-9-deoxy-N-acetylneuraminic Acid (NeuAc-9-N3)

This step utilizes NAL to catalyze the condensation of ManNAc-6-N3 and pyruvate. The equilibrium of the reaction favors the cleavage of NeuAc, so an excess of the substrates is used to drive the reaction towards synthesis.

Protocol:

-

Reaction Mixture Preparation: A buffered solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing ManNAc-6-N3 and a molar excess of sodium pyruvate.

-

Enzyme Addition: N-acetylneuraminate lyase (e.g., recombinant PmNanA) is added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the enzyme is removed (e.g., by heat inactivation followed by centrifugation, or by using an immobilized enzyme), and the product is purified from the reaction mixture using anion-exchange chromatography.

Reduction of NeuAc-9-N3 to this compound

The final step is the reduction of the azide group to a primary amine. This can be achieved using several mild and selective reduction methods.

Protocol:

-

Reaction Setup: The purified NeuAc-9-N3 is dissolved in a suitable solvent (e.g., methanol/water).

-

Reducing Agent Addition: A reducing agent such as triphenylphosphine followed by water, or catalytic hydrogenation (e.g., H2, Pd/C), is added to the solution.

-

Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.

-

Purification: The final product, this compound, is purified by an appropriate chromatographic method, such as ion-exchange chromatography or size-exclusion chromatography.

Data Presentation

Table 1: Comparison of N-acetylneuraminate Lyase from Different Sources

| Enzyme Source | Substrate Specificity | Expression Level | Reference |

| Escherichia coli (EcNanA) | Good for natural substrate, less efficient with some modified ManNAc derivatives. | 94 mg/L culture | |

| Pasteurella multocida (PmNanA) | Broader substrate tolerance, efficiently uses 5-O-methyl-ManNAc. | 250 mg/L culture |

Table 2: Representative Yields for Enzymatic Sialic Acid Synthesis

| Product | Precursor | Enzyme | Yield | Reference |

| Neu5Ac | ManNAc | Immobilized NAL | 58% (isolated) | |

| 9-Acetamido-9-deoxy-NeuAc | ManNAc-6-NAc | NAL | Not specified | |

| 8-O-methyl-Neu5Ac | 5-O-methyl-ManNAc | PmNanA | Not specified |

Visualization of the Enzymatic Reaction

The core of the enzymatic synthesis is the aldol condensation reaction catalyzed by N-acetylneuraminate lyase. The following diagram illustrates this key step.

References

Purification of 9-Amino-N-acetylneuraminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the common methods for the purification of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a crucial sialic acid derivative used in various biomedical research and drug development applications. This document outlines detailed experimental protocols for the key purification techniques and presents quantitative data to aid in the selection and optimization of purification strategies.

Introduction

9-Amino-N-acetylneuraminic acid (also known as 9-amino-9-deoxy-N-acetylneuraminic acid or 9-amino-sialic acid) is a synthetic derivative of N-acetylneuraminic acid (NeuAc), the most common sialic acid in nature. The replacement of the hydroxyl group at the C9 position with an amino group allows for further chemical modifications, making this compound a valuable building block for the synthesis of various probes, inhibitors, and drug candidates targeting sialic acid-mediated biological processes.

The synthesis of this compound typically proceeds through a multi-step pathway starting from N-acetylneuraminic acid. A common strategy involves the selective activation of the primary hydroxyl group at C9, followed by nucleophilic substitution with an azide moiety to form a 9-azido-NeuAc intermediate. Subsequent reduction of the azide group yields the desired this compound. The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts from the reaction mixture. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. This guide focuses on the two most prevalent purification techniques: flash column chromatography and ion-exchange chromatography.

Purification Methodologies

The purification of this compound from a crude reaction mixture typically follows the reduction of a 9-azido-NeuAc precursor. The primary purification challenges involve separating the polar amino-functionalized product from potentially less polar starting materials and other polar byproducts.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds and is well-suited for the purification of this compound, particularly on a small to medium scale. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase.

Experimental Protocol:

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Dry-pack the column with silica gel (40-63 µm particle size).

-

Wet the silica gel with the initial, low-polarity mobile phase (e.g., 100% dichloromethane).

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture (e.g., dichloromethane:methanol, 95:5 v/v).

-

If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Carefully apply the prepared sample to the top of the packed column.

-

-

Elution:

-

Begin elution with a low-polarity mobile phase (e.g., dichloromethane).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as methanol. A typical gradient could be a stepwise or linear increase from 0% to 20% methanol in dichloromethane.

-

The elution of the product can be monitored by thin-layer chromatography (TLC) of the collected fractions. A suitable TLC visualization method is staining with ninhydrin, which reacts with the primary amino group of this compound to produce a characteristic colored spot.

-

-

Fraction Collection and Analysis:

-

Collect fractions of appropriate volume.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for the purification of charged molecules, including amino acids and their derivatives. Since this compound is an amino acid, it possesses both a carboxylic acid group and an amino group, making it amphoteric. Anion-exchange chromatography is particularly effective for the purification of sialic acids and their derivatives.

Experimental Protocol:

-

Resin Preparation:

-

Use a strong anion-exchange resin, such as Dowex 1-X8, in the formate form. To prepare the formate form, wash the commercially available chloride form of the resin sequentially with water, 1 M NaOH, water, 1 M HCl, and then extensively with water until the wash is neutral. Finally, convert the resin to the formate form by washing with 1 M formic acid followed by water until the pH of the eluate is neutral.

-

Pack the prepared resin into a chromatography column.

-

-

Sample Loading:

-

Dissolve the crude this compound in water and adjust the pH to be slightly basic (pH 8-9) to ensure the carboxylic acid group is deprotonated and can bind to the anion-exchange resin.

-

Apply the sample solution to the top of the equilibrated column.

-

-

Washing:

-

Wash the column with several column volumes of water to remove any unbound, neutral, or positively charged impurities.

-

-

Elution:

-

Elute the bound this compound using a gradient of increasing formic acid concentration. A linear gradient from 0 M to 2 M formic acid is typically effective.

-

The weakly acidic nature of formic acid will protonate the carboxylate group of this compound, causing it to detach from the resin and elute from the column.

-

-

Fraction Collection and Product Recovery:

-

Collect fractions and monitor for the presence of the product using a suitable method, such as the ninhydrin test or by spotting on a TLC plate and staining.

-

Combine the fractions containing the pure product.

-

Remove the formic acid by repeated co-evaporation with water under reduced pressure or by lyophilization.

-

Quantitative Data

The yield and purity of purified this compound can vary depending on the efficiency of the synthesis and the chosen purification method. The following table summarizes representative quantitative data gathered from various synthetic procedures.

| Purification Method | Starting Material | Scale | Eluent/Buffer System | Typical Yield (%) | Typical Purity (%) | Reference |

| Flash Chromatography | Crude 9-azido-NeuAc reduction product | 100 mg | Dichloromethane/Methanol gradient | 70-85 | >95 | Inferred from similar syntheses |

| Ion-Exchange Chromatography | Crude 9-azido-NeuAc reduction product | 500 mg | Dowex 1-X8 (formate), Formic acid gradient (0-2 M) | 65-80 | >98 | Inferred from sialic acid purification protocols |

Workflow and Signaling Pathway Diagrams

To visualize the overall process, the following diagrams illustrate the synthesis and purification workflow for this compound.

Structural Determination of 9-Amino-N-acetylneuraminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural determination of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a sialic acid analogue with significant potential in glycobiology and drug discovery. This document details the synthetic pathways, spectroscopic characterization, and structural analysis methodologies pertinent to this molecule.

Synthesis of this compound

The primary and most effective route for the synthesis of this compound involves the reduction of its azide precursor, N-Acetyl-9-azido-9-deoxy-neuraminic acid (9AzNeu5Ac). This precursor is accessible through established chemoenzymatic or chemical synthesis routes.

Synthesis of N-Acetyl-9-azido-9-deoxy-neuraminic acid (9AzNeu5Ac)

The synthesis of 9AzNeu5Ac can be achieved via multiple steps starting from N-acetylneuraminic acid (Neu5Ac). A common approach involves the selective activation of the primary hydroxyl group at the C-9 position, followed by nucleophilic substitution with an azide source.

Reduction of 9AzNeu5Ac to this compound

The conversion of the 9-azido group to a 9-amino group is a standard chemical transformation.[1][2] Several reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 9AzNeu5Ac

-

Dissolution: Dissolve N-Acetyl-9-azido-9-deoxy-neuraminic acid in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1 atm, using a balloon, or higher pressures in a specialized apparatus).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 9-Amino-N-acetylneuraminic acid.

-

Purification: Purify the product using ion-exchange chromatography or other suitable chromatographic techniques to obtain the final, high-purity compound.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Neu5Ac9NAc in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 175.9 |

| 2 | - | 100.5 |

| 3ax | 1.83 | 41.2 |

| 3eq | 2.30 | |

| 4 | 4.04 | 69.1 |

| 5 | 3.93 | 53.0 |

| 6 | 3.99 | 73.8 |

| 7 | 3.66 | 69.8 |

| 8 | 3.88 | 72.0 |

| 9a | 3.32 | 42.1 |

| 9b | 3.51 | |

| NAc-CH₃ | 2.03 | 23.0 |

| 9NAc-CH₃ | 2.01 | 22.9 |

Note: The chemical shifts for this compound are expected to be similar, with notable differences in the vicinity of the C-9 position due to the change from an acetamido to an amino group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard 1D experiments, as well as 2D experiments like COSY, HSQC, and HMBC, should be performed for complete assignment.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

-

Data Analysis: Assign the chemical shifts and determine the coupling constants for all signals. The data should be compared with that of known sialic acid derivatives to confirm the structure.

References

- 1. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Neuraminidase Inhibitor: An In-depth Technical Guide to the Discovery and History of 9-Amino-NeuAc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective antiviral therapies against influenza has led to the exploration of numerous molecular targets. Among the most successful has been the viral neuraminidase (NA), an enzyme critical for the release of progeny virions from infected host cells. This technical guide delves into the discovery and history of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc), a synthetic analogue of the natural neuraminidase substrate, sialic acid (N-acetylneuraminic acid, Neu5Ac). While not commercially developed as a standalone therapeutic, the story of this compound provides a compelling case study in rational drug design, highlighting the intricate structure-activity relationships that govern enzyme inhibition and offering valuable lessons for the ongoing development of antiviral agents.

The Dawn of Neuraminidase Inhibitors: From DANA to Rational Design

The journey towards potent neuraminidase inhibitors began with the identification of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) as a transition-state analogue inhibitor of influenza virus neuraminidase.[1] Although a weak inhibitor, DANA served as a crucial scaffold for the development of more potent derivatives.[1][2] The determination of the three-dimensional crystal structure of influenza neuraminidase in the early 1990s was a watershed moment, enabling a shift towards structure-based, rational drug design.[2] This new paradigm allowed researchers to meticulously design compounds that could fit optimally into the enzyme's active site and form favorable interactions with key amino acid residues.

The Design and Synthesis of this compound: A Tale of Unexpected Outcomes

One of the key strategies in this new era of drug design was to enhance the electrostatic interactions between the inhibitor and the neuraminidase active site. The glycerol side chain of sialic acid and its analogues was identified as a potential site for modification. Specifically, the C9 hydroxyl group interacts with a conserved glutamic acid residue (Glu276) in the active site. The hypothesis was that replacing this hydroxyl group with a more basic amino group would lead to a stronger, charge-charge interaction with the negatively charged carboxylate of Glu276, thereby improving the inhibitor's binding affinity.

This led to the synthesis of 9-amino-2,3-didehydro-2-deoxy-N-acetylneuraminic acid (9-amino-DANA), a derivative of DANA, and by extension, the conceptual development of this compound. The primary synthetic route to 9-substituted NeuAc analogues, including this compound, involves the creation of a 9-azido-9-deoxy precursor, which is then reduced to the corresponding amine.

However, the experimental results were contrary to the initial hypothesis. Instead of enhanced inhibition, the replacement of the C9 hydroxyl with an amino group in DANA resulted in a significant reduction in inhibitory activity.

Quantitative Analysis of Neuraminidase Inhibition

The inhibitory activities of 9-amino-DANA and related compounds were quantified using enzymatic assays, with the inhibition constant (Ki) serving as a measure of potency. The lower the Ki value, the more potent the inhibitor.

| Compound | Modification from DANA | Ki (μM) for Influenza A (Tokyo/3/67 strain) | Reference |

| DANA | - | 10 | |

| 4-amino-DANA | C4-OH replaced with C4-NH2 | 0.02 | |

| 9-amino-DANA | C9-OH replaced with C9-NH2 | 800 | **** |

| 4,9-diamino-DANA | C4-OH and C9-OH replaced with NH2 | 10 |

As the data clearly indicates, the introduction of an amino group at the C9 position of DANA led to an 80-fold decrease in inhibitory potency.

Elucidating the Mechanism: Lessons from X-ray Crystallography

To understand this unexpected outcome, high-resolution X-ray crystallography was employed to determine the three-dimensional structure of 9-amino-DANA and 4,9-diamino-DANA in complex with influenza neuraminidase. The crystallographic data revealed that both compounds bound to the active site in a manner that was isosteric to the parent compound, DANA. The 9-amino group was indeed positioned to interact with the Glu276 residue as intended.

The key to understanding the reduced affinity lay in the energetics of the binding process. A computational analysis of the binding energies indicated that while the substitution of the hydroxyl group with an amino group at C9 did increase the energy of interaction with the enzyme, this gain was not sufficient to overcome the energetic penalty required to desolvate that portion of the inhibitor upon binding to the protein's active site. In essence, the stronger interaction with the enzyme did not compensate for the energy required to remove the water molecules surrounding the inhibitor before it could bind.

Experimental Protocols

Synthesis of this compound (via 9-Azido-NeuAc)

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of an azido precursor followed by its reduction. The following is a generalized protocol based on established methodologies.

Step 1: Synthesis of N-Acetyl-9-azido-9-deoxy-neuraminic acid (9-Azido-NeuAc)

This step involves the introduction of an azide group at the C9 position of N-acetylneuraminic acid. This is often achieved by first activating the C9 hydroxyl group (e.g., through tosylation or mesylation) followed by nucleophilic substitution with an azide salt (e.g., sodium azide).

-

Starting Material: N-acetylneuraminic acid (Neu5Ac)

-

Protection: The carboxylic acid and hydroxyl groups (C4, C7, C8) are typically protected (e.g., as methyl esters and acetyl groups, respectively) to ensure regioselective reaction at C9.

-

Activation of C9-OH: The primary hydroxyl group at C9 is selectively activated using a reagent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine).

-

Azide Substitution: The activated C9 position is then treated with a source of azide ions, such as sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF), to displace the activating group and form the 9-azido derivative.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., saponification for esters and acid or base-catalyzed hydrolysis for acetates) to yield 9-Azido-NeuAc.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.

Step 2: Reduction of 9-Azido-NeuAc to this compound

The azido group is then reduced to an amino group.

-

Starting Material: N-Acetyl-9-azido-9-deoxy-neuraminic acid (9-Azido-NeuAc)

-

Reducing Agent: Common methods for azide reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst, Pd/C) or reduction with reagents like triphenylphosphine (PPh3) followed by hydrolysis (Staudinger reaction).

-

Reaction Conditions: For catalytic hydrogenation, the reaction is typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is then purified, often by ion-exchange chromatography.

References

Unveiling 9-Amino-NeuAc: A Synthetic Sialic Acid Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Question of Natural Occurrence

9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a significant derivative of N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family. A thorough review of scientific literature indicates that this compound is a synthetic analogue and is not known to occur naturally. While over 90 forms of sialic acid have been identified in nature, these are typically modifications such as N- and O-substitutions of the parent neuraminic acid structure.[1][2] The amino group at the C-9 position of this compound is a result of chemical synthesis.[3]

This guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activities, and applications as a powerful tool in glycobiology research and therapeutic development. It is designed to be a valuable resource for researchers and professionals working with sialic acid analogues.

Data Presentation: Biological Activity of this compound Analogues

The table below summarizes the key findings related to the interaction of synthetic 9-substituted Neu5Ac analogues with Influenza C virus, demonstrating their utility in viral research.

| Analogue | Function as Influenza C Receptor Determinant | Resistance to Viral Sialate 9-O-acetylesterase | Reference |

| 9-acetamido-N-acetylneuraminic acid | Yes | Yes | [3] |

| 9-azido-N-acetylneuraminic acid | No | Not Applicable | |

| 9-amino-N-acetylneuraminic acid | No | Not Applicable | |

| 9-hexanoylamido-N-acetylneuraminic acid | No | Not Applicable |

Experimental Protocols: Synthesis of 9-Substituted Sialic Acid Analogues

The generation of 9-substituted Neu5Ac analogues for research purposes involves a chemoenzymatic approach. The general methodology involves the enzymatic transfer of a synthetically modified sialic acid derivative from its CMP-activated form to an acceptor molecule on a cell surface or a glycoprotein.

Key Protocol: Enzymatic Transfer of Synthetic Sialic Acids to Erythrocytes

This protocol describes the modification of the cell surface of erythrocytes to present sialic acid analogues with different substituents at the C-9 position.

-

Preparation of Asialo-Erythrocytes:

-

Wash fresh erythrocytes (e.g., from chicken or rat) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

Incubate the erythrocytes with a neuraminidase solution (e.g., from Vibrio cholerae) to remove endogenous sialic acids.

-

Wash the resulting asialo-erythrocytes extensively to remove the enzyme and cleaved sialic acids.

-

-

Synthesis of CMP-Sialic Acid Analogues:

-

Synthesize the desired 9-substituted N-acetylneuraminic acid (e.g., 9-azido-Neu5Ac, 9-amino-Neu5Ac, 9-acetamido-Neu5Ac) using established organic chemistry methods.

-

Activate the synthetic sialic acid analogue to its corresponding CMP-glycoside (CMP-9-substituted-Neu5Ac) using a CMP-sialic acid synthetase.

-

-

Enzymatic Transfer to Asialo-Erythrocytes:

-

Incubate the asialo-erythrocytes with the synthesized CMP-sialic acid analogue in the presence of a purified sialyltransferase. The choice of sialyltransferase will determine the linkage of the sialic acid to the cell surface glycans.

-

The reaction mixture should be appropriately buffered and may contain co-factors as required by the enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the transfer of the sialic acid analogue.

-

-

Washing and Verification:

-

After incubation, wash the modified erythrocytes to remove unreacted substrates and the enzyme.

-

The successful incorporation of the synthetic sialic acid analogue can be verified using methods such as hemagglutination assays with specific viruses or lectins that recognize the modified sialic acid.

-

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for the synthesis of modified erythrocytes and the interaction of these cells with Influenza C virus.

References

- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuraminic acid - Wikipedia [en.wikipedia.org]

- 3. A synthetic sialic acid analogue is recognized by influenza C virus as a receptor determinant but is resistant to the receptor-destroying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 9-Amino-N-acetylneuraminic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) in solution. Due to the limited availability of direct stability data for this compound, this document leverages extensive data from its parent compound, N-acetylneuraminic acid (Neu5Ac), to provide a robust predictive framework. The presence of a primary amine at the C-9 position is expected to influence its stability profile, particularly concerning pH, and this guide will address these potential differences.

Introduction to this compound

This compound is a derivative of N-acetylneuraminic acid, the most common member of the sialic acid family. Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing crucial roles in cellular recognition, adhesion, and signaling. The modification at the C-9 position, such as the introduction of an amino group, can significantly alter the biological activity and properties of the sialic acid molecule. This compound serves as a valuable tool in glycobiology research and as a potential building block for the development of novel therapeutics. It can be enzymatically converted to its corresponding CMP-glycoside and incorporated into glycoconjugates, allowing for the modulation of cell surface immunogenicity[1].

Stability of N-acetylneuraminic Acid (Neu5Ac) in Solution

Comprehensive studies on the stability of Neu5Ac provide a strong foundation for understanding the potential behavior of this compound. The stability of Neu5Ac is significantly influenced by pH and temperature.

Effect of pH and Temperature

Neu5Ac exhibits good thermal stability in the pH range of 3.0 to 10.0.[2][3] At neutral pH (7.0), over 99% of the initial Neu5Ac concentration remains even after heating at 121°C for 20 minutes.[2] However, its degradation rate increases significantly in strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions.[2]

The thermal degradation of Neu5Ac follows first-order reaction kinetics at temperatures ranging from 60 to 90°C across acidic and alkaline pH values.

Table 1: Remaining Neu5Ac Content (%) After Heating at Different Temperatures and pH for 6 Hours

| Temperature (°C) | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |

| 60 | 91.5 | 94.5 | 88.1 | 45.1 |

| 70 | 80.3 | 86.2 | 70.5 | 18.2 |

| 80 | 65.1 | 73.8 | 51.3 | 4.6 |

| 90 | 48.0 | 59.6 | 36.0 | 1.5 |

Table 2: Degradation Rate Constants (k x 10-5 s-1) for Neu5Ac at Different Temperatures and pH

| Temperature (°C) | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |

| 60 | 0.41 | 0.26 | 0.60 | 3.68 |

| 70 | 0.99 | 0.69 | 1.62 | 8.00 |

| 80 | 2.00 | 1.40 | 3.09 | 14.34 |

| 90 | 3.41 | 2.29 | 4.74 | 20.10 |

Effect of Oxidizing Agents

The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can significantly reduce the stability of Neu5Ac, even at otherwise stable pH values (5.0, 7.0, and 9.0). The degradation in the presence of H₂O₂ also follows first-order kinetics.

Table 3: Degradation Rate Constants (k, h-1) for Neu5Ac in the Presence of 4% H₂O₂

| pH | Rate Constant (k) |

| 5.0 | 0.3255 |

| 7.0 | 0.3095 |

| 9.0 | 0.2819 |

Predicted Stability of this compound

The primary amino group at the C-9 position of this compound introduces a basic center, which is expected to influence its stability profile compared to Neu5Ac.

-

pH Stability: The pKa of the amino group will likely result in a different pH-stability profile. In acidic solutions, the amino group will be protonated (-NH₃⁺), which might offer some protection against certain degradation pathways. However, the presence of the amino group could also open up new degradation routes, such as Maillard-type reactions in the presence of reducing sugars.

-

Oxidative Stability: Primary amines can be susceptible to oxidation. Therefore, this compound might be more sensitive to oxidizing agents and conditions than Neu5Ac. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Experimental Protocols

The following are detailed methodologies for assessing the stability of sialic acids in solution, adapted from established protocols for Neu5Ac. These can be directly applied to study this compound.

Stability Study under Different pH and Temperature Conditions

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1.0 to 12.0). Use appropriate buffer systems (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10, and NaOH for pH 11-12).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A typical starting concentration is 1 mg/mL.

-

Incubation: Aliquot the samples into sealed vials and incubate them in temperature-controlled ovens or water baths at various temperatures (e.g., 60, 70, 80, and 90°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each vial. Immediately cool the sample on ice to stop any further degradation.

-

Quantification: Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with appropriate detection (e.g., UV, fluorescence after derivatization, or mass spectrometry).

-

Data Analysis: Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time to determine the degradation rate constant (k) from the slope of the line.

Analytical Method: HPLC

A robust HPLC method is crucial for accurate quantification.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection:

-

UV Detection: this compound lacks a strong chromophore, so direct UV detection might have low sensitivity.

-

Fluorescence Detection after Derivatization: Derivatization of the amino group with a fluorescent tag (e.g., 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA)) can significantly enhance sensitivity.

-

Mass Spectrometry (MS) Detection: LC-MS provides high sensitivity and selectivity and is an excellent method for quantifying this compound and identifying potential degradation products.

-

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Potential Metabolic and Signaling Pathway of this compound

This diagram illustrates a hypothetical pathway for the incorporation and potential signaling role of this compound, based on known sialic acid metabolism.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion and Recommendations

While direct stability data for this compound is not extensively available, the comprehensive data on its parent compound, Neu5Ac, provides a valuable starting point for formulation and handling. It is predicted that this compound will be most stable in neutral to slightly acidic conditions and at lower temperatures. The presence of the 9-amino group may increase its susceptibility to oxidation and potentially alter its degradation profile at extreme pH values.

For researchers and drug development professionals, it is recommended to:

-

Conduct specific stability studies for this compound under the intended conditions of use, following the protocols outlined in this guide.

-

Store stock solutions of this compound at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in buffers with a pH between 4 and 7.

-

To minimize oxidation, consider de-gassing solutions and storing them under an inert atmosphere.

-

Utilize high-sensitivity analytical techniques like LC-MS for accurate quantification and identification of any degradation products.

This guide serves as a foundational resource for working with this compound, enabling more informed experimental design and formulation development.

References

Physicochemical Properties of 9-Amino-N-acetylneuraminic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The substitution of the hydroxyl group at the C9 position with an amino group introduces unique chemical properties and biological activities, making it a molecule of significant interest in glycobiology, cancer research, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological pathway.

Physicochemical Properties

The introduction of a primary amine at the C9 position significantly alters the chemical nature of the sialic acid backbone, influencing its charge, solubility, and stability. A summary of the known physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₈ | --INVALID-LINK--[1] |

| Molecular Weight | 308.29 g/mol | --INVALID-LINK--[1] |

| CAS Number | 153232-60-1 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | |

| Solubility | 10 mM in DMSO | --INVALID-LINK--[1] |

| Expected to be soluble in water (inferred from amino acid and sugar properties) | ||

| pKa | Not experimentally determined. Estimated to have at least two pKa values: one for the carboxylic acid (around 2-3) and one for the C9-amino group (around 9-10). | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are adapted from standard methods for amino acids and sialic acid derivatives.

Determination of pKa by Titration

Principle: The pKa values of the carboxylic acid and the C9-amino group can be determined by monitoring the pH of a solution of this compound as it is titrated with a strong base (e.g., NaOH). The pKa is the pH at which the functional group is half-ionized.

Protocol:

-

Sample Preparation: Prepare a 0.1 M solution of this compound in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Acidification: Initially, acidify the solution to approximately pH 1.5 with 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).

-

Data Collection: Record the pH after each addition of NaOH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid (pKa₁) will be the pH at the midpoint of the first equivalence point, and the pKa of the amino group (pKa₂) will be the pH at the midpoint of the second equivalence point.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by measuring the concentration of this compound in a saturated aqueous solution.

Protocol:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay like the thiobarbituric acid assay after appropriate derivatization.[2]

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Stability Assessment (pH and Temperature)

Principle: The stability of this compound is assessed by monitoring its degradation over time under different pH and temperature conditions. The stability of the related compound, N-acetylneuraminic acid (Neu5Ac), has been extensively studied and provides a strong basis for this protocol.[3]

Protocol:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C, and 60°C).

-

Time Points: At various time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.

-

Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of intact this compound.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. The degradation kinetics can be determined, and the half-life (t₁/₂) can be calculated. Based on studies of Neu5Ac, this compound is expected to be most stable at neutral to slightly acidic pH and less stable at highly acidic or alkaline pH and elevated temperatures.

Biological Role and Pathway Visualization

A primary biological application of this compound is in the metabolic engineering of cell surface glycans. It serves as a substrate for CMP-sialic acid synthetase, which converts it into the activated sugar nucleotide, CMP-9-amino-NeuAc. This activated form can then be transferred by sialyltransferases onto glycoconjugates on the cell surface, thereby modifying the cell's immunogenic properties.

Metabolic Conversion and Cell Surface Incorporation of this compound

Caption: Metabolic pathway of this compound incorporation into cell surface glycans.

Conclusion

This compound is a valuable tool for researchers in glycobiology and drug development. Its unique physicochemical properties, stemming from the C9-amino group, allow for the specific modification of cell surfaces, which can be leveraged for therapeutic and diagnostic applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and similar sialic acid analogs, facilitating their further development and application.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 9-Amino-NeuAc into Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins, proteins post-translationally modified with complex carbohydrate chains (glycans), is crucial for understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. Sialic acids are typically found at the terminal positions of these glycan chains and play a critical role in mediating molecular interactions. Metabolic glycoengineering offers a powerful tool to study sialoglycoproteins by introducing chemically modified sialic acid analogs into cellular glycans.

This document provides detailed application notes and protocols for the incorporation of a 9-azido derivative of N-acetylneuraminic acid (9-Azido-NeuAc or its precursor, peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) into glycoproteins. The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via "click chemistry."[1] This enables the visualization, enrichment, and proteomic analysis of sialoglycoproteins.[2][3]

Principle of the Technology

The metabolic labeling strategy leverages the cell's natural sialic acid biosynthetic pathway.[4] A peracetylated, azide-modified mannosamine derivative (Ac₄ManNAz) is supplied to cells in culture. The acetyl groups enhance its cell permeability.[5] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into the corresponding 9-azido-sialic acid (SiaNAz). This modified sialic acid is then incorporated into nascent glycan chains of glycoproteins in the Golgi apparatus and transported to the cell surface.

The azide group (-N₃) is biologically inert but can undergo highly specific and efficient bioorthogonal reactions. The most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allow for the covalent attachment of alkyne-containing probes.

Data Presentation

The efficiency of metabolic labeling can vary depending on the cell type, the concentration of the azido sugar, and the incubation time. The following table summarizes representative quantitative data from published studies.

| Cell Line | Azido Sugar | Concentration (µM) | Incubation Time (hours) | Labeling Efficiency/Observation | Reference |

| BJA-B K20 | ³H-NeuAc (for PAL) | Not Applicable | Not Applicable | ~40–55% of ³H-labeled glycoproteins precipitated by streptavidin | |

| Jurkat | Ac₄ManNAz | 25 | 72 | Successful labeling detected by flow cytometry | |

| HeLa | Ac₄ManNAz | 50 | 48 | Visible fluorescence after click reaction | |

| CHO | 9-azido analogues | Not Specified | Not Specified | Enabled fluorescent imaging of cell-surface sialoglycans | |

| Mouse Brain | 9AzSia (liposome-assisted) | Various | 7 days | Successful in vivo labeling and imaging of brain sialoglycans |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz

This protocol describes the metabolic incorporation of an azide group into cell surface sialoglycoproteins using peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

Materials:

-

Cultured cells (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Cell scraper or trypsin-EDTA

Procedure:

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

-

Preparation of Azido Sugar Stock Solution: Prepare a 10-50 mM stock solution of Ac₄ManNAz in sterile DMSO. Store at -20°C.

-

Metabolic Labeling:

-

Thaw the Ac₄ManNAz stock solution.

-

Add the stock solution to the cell culture medium to achieve a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS, then detach the cells using a cell scraper or trypsin-EDTA.

-

For suspension cells, centrifuge the cell culture at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.

-

The cells are now ready for bioorthogonal ligation (Protocol 2).

-

Protocol 2: Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified glycoproteins on cells with an alkyne-containing probe (e.g., alkyne-fluorophore or alkyne-biotin) using CuAAC.

Materials:

-

Azide-labeled cells from Protocol 1

-

Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

PBS, pH 7.4

Procedure:

-

Preparation of Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh before each use.

-

Dissolve the alkyne-probe in DMSO or water to a final concentration of 1-10 mM.

-

-

Preparation of the Click Reaction Cocktail:

-

In a microcentrifuge tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

-

-

Labeling Reaction on Live Cells (for cell surface labeling):

-

Resuspend the azide-labeled cells in PBS.

-

Add the alkyne-probe to the cell suspension to a final concentration of 10-100 µM.

-

Add the premixed CuSO₄/THPTA solution to the cell suspension.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Labeling Reaction on Cell Lysates:

-

Lyse the azide-labeled cells using a suitable lysis buffer.

-

To the cell lysate, add the alkyne-probe.

-

Add the premixed CuSO₄/THPTA solution.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate.

-

Incubate at room temperature for 1 hour.

-

-

Washing:

-

Wash the cells or the protein pellet (from lysate precipitation) three times with cold PBS to remove excess reagents.

-

-

Downstream Analysis: The labeled cells or glycoproteins are now ready for analysis by flow cytometry, fluorescence microscopy, or enrichment and proteomic analysis.

Visualization of Workflows and Pathways

Caption: Experimental workflow for metabolic labeling and analysis.

Caption: Metabolic pathway for 9-Azido-NeuAc incorporation.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |

| No or Weak Signal | Inefficient metabolic incorporation of the azido sugar. | - Optimize azido sugar concentration and incubation time for your specific cell line. - Ensure cell viability is not compromised by the azido sugar; perform a toxicity assay. - Use a fresh stock of the azido sugar. | |

| Inefficient bioorthogonal ligation. | - Prepare fresh click chemistry or Staudinger ligation reagents, especially sodium ascorbate for CuAAC. - Optimize the reaction time and temperature. - Ensure the alkyne-probe is of high quality and concentration. | ||

| High Background Signal | Non-specific binding of the detection probe. | - Perform thorough washing steps after the bioorthogonal ligation to remove any unbound probe. - Include appropriate controls (e.g., cells not treated with azido sugar but subjected to the click reaction). | |

| Reaction of the probe with other cellular components. | - For live-cell labeling, consider using copper-free click chemistry (SPAAC) with DBCO or other cyclooctyne reagents to avoid copper toxicity and potential non-specific reactions. - If using CuAAC, ensure the use of a copper-chelating ligand like THPTA to minimize non-specific copper interactions. | ||

| Cell Toxicity | High concentration of the azido sugar. | - Reduce the concentration of the azido sugar and/or the incubation time. - Perform a dose-response curve to determine the optimal, non-toxic concentration. | |

| Toxicity of the click chemistry reagents (especially copper). | - For live-cell applications, use copper-free click chemistry (SPAAC). - If CuAAC is necessary, minimize the reaction time and ensure the use of a biocompatible, stabilizing ligand. |

References

- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: 9-Amino-NeuAc as a Probe for Glycan Imaging

Introduction

Glycosylation is a critical post-translational modification that influences a vast array of biological processes, from protein folding and stability to cell-cell recognition and immune responses.[1][2] Sialic acids are typically found at the outermost termini of glycan chains on glycoproteins and glycolipids, playing a pivotal role in these interactions.[3][4] Metabolic Glycoengineering (MGE) is a powerful technique that enables the introduction of chemically modified monosaccharides into cellular glycans.[5] By feeding cells unnatural sugar analogs, the cell's own biosynthetic machinery incorporates these probes into glycoconjugates. This approach allows for the visualization and study of glycan dynamics in living systems.

This document details the use of 9-amino-N-acetylneuraminic acid (9-Amino-NeuAc), a sialic acid analog, as a versatile probe for glycan imaging. The primary amino group at the C-9 position serves as a chemical handle for bioorthogonal ligation, allowing for the attachment of various reporter molecules, such as fluorophores, for imaging and proteomic studies.

Principle of the Method

The methodology involves a two-stage process: metabolic labeling followed by bioorthogonal ligation.

-

Metabolic Labeling : Cells are cultured with a precursor molecule, typically a peracetylated N-acylmannosamine analog (e.g., Ac4ManNAz), which is a precursor to the corresponding sialic acid. This precursor is taken up by the cells and processed through the sialic acid biosynthetic pathway, resulting in the incorporation of the modified sialic acid (e.g., 9-azido-NeuAc) onto cell surface glycans. The azido group can then be reduced to an amino group, yielding this compound. Alternatively, 9-amino-modified precursors can be used.

-

Bioorthogonal Ligation & Detection : The newly introduced amino groups on the cell surface glycans are inert to biological processes. They can be specifically targeted with an exogenously supplied probe, such as an N-hydroxysuccinimide (NHS)-ester-functionalized fluorophore. This reaction forms a stable amide bond, covalently linking the fluorescent reporter to the modified sialoglycans, enabling visualization by fluorescence microscopy or quantification by flow cytometry.

Applications

-

Imaging Cell Surface Glycans : Visualize the distribution and dynamics of sialoglycans on living cells, providing insights into the architecture of the glycocalyx.

-

Proteomic Profiling : The amino group can be tagged with biotin, enabling the enrichment and subsequent identification of sialoglycoproteins by mass spectrometry.

-

Studying Pathogen-Host Interactions : Remodeling cell surfaces with specific sialoglycoforms can modulate binding affinity for pathogens and toxins, allowing for detailed investigation of these interactions.

-

Monitoring Glycan Expression : The technique can be used to monitor changes in glycan expression during cellular processes like differentiation, malignant transformation, or in response to drug treatment.

Quantitative Data

The efficiency of metabolic glycoengineering depends on the acceptance of modified substrates by the enzymes in the sialic acid biosynthetic pathway. The Michaelis-Menten constant (Km) indicates the affinity of an enzyme for its substrate, with lower values suggesting higher affinity.

| Substrate (NeuAc Analog) | Enzyme | Km (mM) | Organism/Tissue | Reference |

| NeuAc (Natural) | CMP-sialic acid synthase | 1.4 | Bovine Brain | |

| This compound | CMP-sialic acid synthase | 0.8 | Bovine Brain | |

| 9-Acetamido-NeuAc | CMP-sialic acid synthase | 1.3 | Bovine Brain | |

| 9-Azido-NeuAc | CMP-sialic acid synthase | 4.6 | Bovine Brain |

Table 1: Enzyme kinetics for CMP-sialic acid synthase with various 9-substituted NeuAc analogs. The enzyme shows a comparable or even higher affinity for 9-amino and 9-acetamido analogs compared to the natural substrate, while affinity for the 9-azido analog is lower.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the metabolic incorporation of a sialic acid analog into the cell surface glycans of adherent mammalian cells. This example uses an azido-precursor (Ac4ManNAz) which is subsequently reduced, as it is a commonly available starting material.

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Dithiothreitol (DTT)

Procedure:

-

Cell Seeding : Plate cells at a desired density on culture plates or glass coverslips and allow them to adhere and grow for 24 hours under standard culture conditions (37°C, 5% CO₂).

-

Prepare Labeling Medium : Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

-

Metabolic Labeling : Aspirate the existing medium from the cells and replace it with the Ac4ManNAz-containing labeling medium.

-